molecular formula C26H31ClN6O2 B1672319 L-Alaninamide, 4-chloro-D-phenylalanyl-N-(3-((aminoiminomethyl)amino)propyl)-3-(1-naphthalenyl)- CAS No. 168825-65-8

L-Alaninamide, 4-chloro-D-phenylalanyl-N-(3-((aminoiminomethyl)amino)propyl)-3-(1-naphthalenyl)-

Cat. No.: B1672319
CAS No.: 168825-65-8
M. Wt: 495.0 g/mol
InChI Key: BISPEZPIQPEKDK-PKTZIBPZSA-N
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Description

FE-999024 is a selective inhibitor of tissue kallikrein, a type of serine protease involved in various physiological processes. This compound has shown significant potential in inhibiting plasma kallikrein-like activity in the pancreas, making it a valuable tool in the study of digestive system disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FE-999024 involves multiple steps, starting with the protection of 1,3-diaminopropane. The compound is then subjected to a series of reactions, including amidation and guanidination, to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

The process would involve scaling up the reactions and optimizing conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

FE-999024 primarily undergoes substitution reactions due to the presence of reactive functional groups such as amides and guanidines. These reactions can be facilitated by various reagents and conditions, including acidic or basic environments .

Common Reagents and Conditions

Common reagents used in the reactions involving FE-999024 include organic solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from the reactions involving FE-999024 depend on the specific reagents and conditions used. For example, amidation reactions can yield amide derivatives, while guanidination reactions produce guanidine derivatives .

Mechanism of Action

FE-999024 exerts its effects by selectively inhibiting tissue kallikrein, thereby reducing the activity of this enzyme in the pancreas. The inhibition of kallikrein prevents the formation of kinins, which are involved in inflammatory responses. This mechanism helps in reducing inflammation and preventing vascular damage in conditions such as acute pancreatitis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

FE-999024 is unique in its high selectivity for tissue kallikrein, making it a valuable tool for studying the specific roles of this enzyme in various physiological and pathological processes. Its ability to significantly inhibit plasma kallikrein-like activity in the pancreas sets it apart from other similar compounds .

Properties

CAS No.

168825-65-8

Molecular Formula

C26H31ClN6O2

Molecular Weight

495.0 g/mol

IUPAC Name

(2R)-2-amino-3-(4-chlorophenyl)-N-[(2S)-1-[3-(diaminomethylideneamino)propylamino]-3-naphthalen-1-yl-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C26H31ClN6O2/c27-20-11-9-17(10-12-20)15-22(28)24(34)33-23(25(35)31-13-4-14-32-26(29)30)16-19-7-3-6-18-5-1-2-8-21(18)19/h1-3,5-12,22-23H,4,13-16,28H2,(H,31,35)(H,33,34)(H4,29,30,32)/t22-,23+/m1/s1

InChI Key

BISPEZPIQPEKDK-PKTZIBPZSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)NCCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)Cl)N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)NCCCN=C(N)N)NC(=O)[C@@H](CC3=CC=C(C=C3)Cl)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)NCCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)Cl)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CH 2856
CH-2856
CH2856
FE 999024
FE-999024
FE999024

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alaninamide, 4-chloro-D-phenylalanyl-N-(3-((aminoiminomethyl)amino)propyl)-3-(1-naphthalenyl)-
Reactant of Route 2
L-Alaninamide, 4-chloro-D-phenylalanyl-N-(3-((aminoiminomethyl)amino)propyl)-3-(1-naphthalenyl)-
Reactant of Route 3
L-Alaninamide, 4-chloro-D-phenylalanyl-N-(3-((aminoiminomethyl)amino)propyl)-3-(1-naphthalenyl)-
Reactant of Route 4
Reactant of Route 4
L-Alaninamide, 4-chloro-D-phenylalanyl-N-(3-((aminoiminomethyl)amino)propyl)-3-(1-naphthalenyl)-
Reactant of Route 5
L-Alaninamide, 4-chloro-D-phenylalanyl-N-(3-((aminoiminomethyl)amino)propyl)-3-(1-naphthalenyl)-
Reactant of Route 6
L-Alaninamide, 4-chloro-D-phenylalanyl-N-(3-((aminoiminomethyl)amino)propyl)-3-(1-naphthalenyl)-

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